molecular formula C11H15NO B8524865 3-Methyl-1-(4-methylpyridin-3-yl)butan-1-one CAS No. 435273-41-9

3-Methyl-1-(4-methylpyridin-3-yl)butan-1-one

Cat. No. B8524865
M. Wt: 177.24 g/mol
InChI Key: BJUUQJJXYSGLAD-UHFFFAOYSA-N
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Patent
US07067537B2

Procedure details

A solution of 4-methylnicotinonitrile (5.00 g) in diethyl ether (75 ml) was cooled to 5C and a solution (ca. 0.8 M, 78 ml) of isobutylmagnesium bromide in diethyl ether was gradually added thereto. The mixture was heated under reflux for 24 hrs. and added to 1N hydrochloric acid (400 ml). The mixture was stirred at room temperature for 2 hrs. The reaction mixture was neutralized, and extracted with ethyl acetate. The organic layer was dried and concentrated, and the residue was subjected to silica gel column chromatography (eluent, hexane:ethyl acetate=3:1) for purification to give the title compound (3.20 g) as a pale-yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]#N)=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:10]([Mg]Br)[CH:11]([CH3:13])[CH3:12].Cl.C([O:19]CC)C>>[CH3:10][CH:11]([CH3:13])[CH2:12][C:8]([C:7]1[CH:6]=[N:5][CH:4]=[CH:3][C:2]=1[CH3:1])=[O:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=NC=C1C#N
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
78 mL
Type
reactant
Smiles
C(C(C)C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hrs
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was subjected to silica gel column chromatography (eluent, hexane:ethyl acetate=3:1) for purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(=O)C=1C=NC=CC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.